4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
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Overview
Description
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of an ethynyl group, a hydroxymethyl group, and a methyl group attached to a pyridine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which involves the reaction of the pyridine derivative with formaldehyde.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide as the methylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-5-methyl-1H-pyrazole
- 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one
- 4-Ethynyl-5-iodo-1,2,3-triazoles
Uniqueness
4-Ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride is unique due to the presence of both the ethynyl and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62989-00-8 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-ethynyl-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-3-8-7(5-11)4-10-6(2)9(8)12;/h1,4,11-12H,5H2,2H3;1H |
InChI Key |
AUMSVBHEGVKBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C#C)CO.Cl |
Origin of Product |
United States |
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